molecular formula C11H13NO2 B047589 N-Acetyl-N-benzylacetamide CAS No. 3027-02-9

N-Acetyl-N-benzylacetamide

Cat. No.: B047589
CAS No.: 3027-02-9
M. Wt: 191.23 g/mol
InChI Key: QLJVKURELUECPZ-UHFFFAOYSA-N
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Description

N-Acetyl-N-benzylacetamide is an organic compound with the molecular formula C11H13NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with both an acetyl group and a benzyl group. This compound is known for its stability and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetylation of Benzylamine: One common method involves the acetylation of benzylamine using acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be carried out at room temperature or slightly elevated temperatures.

    N-Acetylation in Continuous-Flow: Another method involves the continuous-flow acetylation of benzylamine using acetonitrile as the acetylating agent and alumina as a catalyst.

Industrial Production Methods

Industrial production of N-Acetyl-N-benzylacetamide often involves large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction is typically conducted in a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Acetyl-N-benzylacetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form N-benzylacetamide, where the acetyl group is removed.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: N-benzylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-N-benzylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Benzylacetamide: Similar structure but lacks the acetyl group on the nitrogen atom.

    N-Acetylbenzylamine: Similar structure but the acetyl group is attached to the benzylamine rather than the nitrogen atom.

    N-Phenylacetamide: Similar structure but the benzyl group is replaced by a phenyl group.

Uniqueness

N-Acetyl-N-benzylacetamide is unique due to the presence of both acetyl and benzyl groups on the nitrogen atom. This dual substitution provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications .

Properties

IUPAC Name

N-acetyl-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJVKURELUECPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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